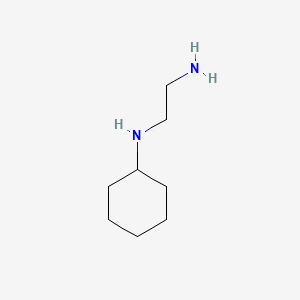

N-Cyclohexyl-1,2-ethanediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-cyclohexylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-6-7-10-8-4-2-1-3-5-8/h8,10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZQPWVILDWRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205611 | |

| Record name | N-Cyclohexyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5700-53-8 | |

| Record name | N-Cyclohexyl-1,2-ethanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Amine Synthesis Approaches

Direct synthesis methods involve the formation of the target compound through the direct coupling of precursor molecules. These approaches are valued for their straightforward nature, typically involving nucleophilic substitution reactions where an amine attacks an electrophilic carbon center.

In this synthetic pathway, cyclohexylamine (B46788) serves as the primary nucleophile. The strategy involves reacting cyclohexylamine with a two-carbon electrophile that contains a leaving group, such as 2-chloroethylamine (B1212225) or aziridine. The lone pair of electrons on the nitrogen of cyclohexylamine attacks the electrophilic carbon, displacing the leaving group in a nucleophilic substitution reaction (S_N2). This forms the desired C-N bond and yields the final product. The choice of solvent and base is crucial to neutralize the acid generated and to promote the reaction rate.

A common and cost-effective method for synthesizing N-substituted ethylenediamines involves the use of 1,2-dichloroethane (B1671644), also known as ethylene (B1197577) dichloride. In this mechanism, cyclohexylamine acts as a nucleophile, attacking one of the chlorinated carbons of ethylene dichloride. This initial reaction forms an intermediate, 2-(cyclohexylamino)ethyl chloride, along with a molecule of hydrochloric acid.

A second molecule of amine or a different base is required to neutralize the acid. The intermediate can then react with another amine or ammonia (B1221849) to form the final diamine product. However, this method is prone to side reactions. Over-alkylation can occur, where the initial product, N-Cyclohexyl-1,2-ethanediamine, reacts with another molecule of ethylene dichloride. Furthermore, a significant side product can be the cyclic compound, N-cyclohexylpiperazine, formed through intramolecular cyclization, or N,N'-dicyclohexyl-1,2-ethanediamine if two molecules of cyclohexylamine react with one molecule of ethylene dichloride. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired monosubstituted product.

| Reactant 1 | Reactant 2 | Desired Product | Potential Side Products |

|---|---|---|---|

| Cyclohexylamine | Ethylene Dichloride | N-Cyclohexyl-1,2-ethanediamine | N,N'-Dicyclohexyl-1,2-ethanediamine, N-Cyclohexylpiperazine |

Reduction-Based Synthetic Routes

Reduction-based methods are a cornerstone of amine synthesis, offering high yields and selectivity. These routes typically involve the formation of an imine intermediate from a carbonyl compound and an amine, which is then reduced to the corresponding saturated amine. wikipedia.org This two-step process can often be performed in a single pot. youtube.com

The most common reduction-based route to N-Cyclohexyl-1,2-ethanediamine involves the reductive amination of cyclohexanone (B45756) with ethylenediamine (B42938). wikipedia.org In this process, the carbonyl group of cyclohexanone reacts with one of the primary amino groups of ethylenediamine. The reaction is typically catalyzed by a small amount of acid. youtube.comyoutube.com This acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. youtube.com This initial addition forms an unstable hemiaminal intermediate. Subsequent dehydration (elimination of a water molecule) from the hemiaminal leads to the formation of a C=N double bond, yielding a Schiff base, or imine, intermediate. This imine is the key precursor that undergoes reduction in the next step.

Once the imine intermediate is formed, a reducing agent is introduced to convert the C=N double bond into a C-N single bond. The choice of reducing agent is critical for the success of the reaction.

Sodium Cyanoborohydride (NaBH₃CN) : This is a mild and selective reducing agent, particularly effective for one-pot reductive aminations. youtube.com Its key advantage is its ability to reduce the protonated imine (iminium ion) much faster than it reduces the starting ketone, allowing the entire reaction to proceed in a single vessel with all reactants present from the start. youtube.com

Sodium Borohydride (NaBH₄) : A more powerful reducing agent than NaBH₃CN, it can also be used. However, it can reduce the starting cyclohexanone, so the reaction is often performed in a two-step sequence: imine formation first, followed by the addition of the reducing agent.

Lithium Aluminum Hydride (LiAlH₄) : This is a very strong and non-selective reducing agent. It is typically used in a two-step process after the imine has been formed and isolated to avoid unwanted side reactions.

| Reducing Agent | Chemical Formula | Typical Application | Key Characteristics |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | One-pot reductive amination | Mild, selective for imines over ketones. youtube.com |

| Sodium Borohydride | NaBH₄ | Stepwise reduction | Stronger than NaBH₃CN, can reduce ketones. |

| Lithium Aluminum Hydride | LiAlH₄ | Stepwise reduction of isolated imine | Very strong, highly reactive, non-selective. |

Catalytic Hydrogenation Methods

Catalytic hydrogenation represents a green and atom-economical alternative to the use of stoichiometric hydride reducing agents. researchgate.net This method involves the reaction of the precursors under a hydrogen atmosphere in the presence of a metal catalyst. The process can be viewed as a direct reductive amination where hydrogen gas is the terminal reductant. acsgcipr.org

The reaction between cyclohexanone and ethylenediamine can be carried out under hydrogen pressure with catalysts such as Palladium on carbon (Pd/C), Platinum (Pt), Raney Nickel (Ra-Ni), or Ruthenium (Ru). acsgcipr.orgillinois.edu The mechanism involves the initial formation of the imine on the catalyst surface, which is then immediately hydrogenated to the final amine product. acsgcipr.org

An alternative and environmentally friendly approach is the N-alkylation of ethylenediamine using cyclohexanol (B46403), a process often referred to as a "borrowing hydrogen" or "hydrogen transfer" reaction. nih.govrsc.org In this method, a catalyst facilitates the temporary removal of hydrogen from the alcohol to form a ketone in-situ. This ketone then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen that was held by the catalyst. A study utilizing a CuO–NiO/γ-Al2O3 catalyst for the reaction between cyclohexanol and ethylenediamine reported a 76.1% yield of N-cyclohexyl-ethylenediamine under optimized conditions. researchgate.net

| Precursors | Catalyst System | Reaction Type | Reported Yield | Reference |

|---|---|---|---|---|

| Cyclohexanone + Ethylenediamine | Pd/C, Ra-Ni, Pt, Ru + H₂ | Direct Reductive Amination | Varies by catalyst and conditions | acsgcipr.org, illinois.edu |

| Cyclohexanol + Ethylenediamine | CuO–NiO/γ-Al₂O₃ | Hydrogen Transfer Amination | 76.1% | researchgate.net |

Catalyst Design and Performance

The catalytic synthesis of diamines, including cyclohexanediamines, involves carefully designed catalyst systems to ensure high activity and yield. One prominent method is the catalytic hydrogenation of phenylenediamines. For instance, the preparation of 1,2-cyclohexanediamine (B1199290) can be achieved from o-phenylenediamine (B120857) using a supported catalyst system. google.com The catalyst typically consists of a noble metal, such as Ruthenium (Ru) or Palladium (Pd), on a support like activated carbon, aluminum oxide (Al₂O₃), or silicon dioxide (SiO₂). google.com The performance of these catalysts can be enhanced by the addition of auxiliary agents or promoters, which can include metals like Rhenium (Re), Cobalt (Co), Nickel (Ni), or Iron (Fe) and their oxides. google.com This catalytic system operates under high pressure (1.0-20.0 MPa) and elevated temperatures (120-220°C) in the presence of hydrogen and ammonia, facilitating the high-activity, high-selectivity conversion of the aromatic diamine to its cycloaliphatic counterpart. google.com

Another relevant catalytic approach is the N-alkylation of diamines with alcohols. The synthesis of N-cyclohexyl-1,2-ethanediamine can be accomplished via the reaction of 1,2-ethanediamine (ethylenediamine) with cyclohexanol. A CuO-NiO/γ-Al₂O₃ catalyst has been shown to be effective for this transformation in a fixed-bed reactor. researchgate.net This method is applicable for the N-alkylation of 1,2-ethanediamine with both primary and secondary alcohols. researchgate.net

| Alcohol | Temperature (°C) | LHSV (h⁻¹) | Product | Mono-alkylation Yield (%) | Di-alkylation Yield (%) | Poly-alkylation Yield (%) |

|---|---|---|---|---|---|---|

| Cyclohexanol | 170 | 0.14 | Cyclohexyl | 76.1 | 1.8 | 0.0 |

Selectivity Control in Catalytic Synthesis

Selectivity is a critical aspect of the catalytic synthesis of N-Cyclohexyl-1,2-ethanediamine, particularly in controlling the degree of substitution. In the N-alkylation of 1,2-ethanediamine with cyclohexanol, the goal is often to maximize the yield of the mono-substituted product. The use of the CuO-NiO/γ-Al₂O₃ catalyst system demonstrates high selectivity for mono-N-alkylation, achieving a 76.1% yield for N-cyclohexyl-1,2-ethanediamine with minimal formation of di- and poly-alkylated products. researchgate.net The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, are crucial parameters that can be adjusted to optimize selectivity. researchgate.net For the hydrogenation of phenylenediamines, the catalyst composition, including the choice of active metal and promoter, plays a vital role in achieving high selectivity towards the desired cyclohexanediamine (B8721093) isomer. google.com

Advanced Synthetic Techniques for N-Cyclohexyl-1,2-ethanediamine Derivatives

The functionalization of the N-Cyclohexyl-1,2-ethanediamine scaffold is achieved through various advanced synthetic reactions, enabling the creation of a wide range of derivatives.

Acylation Reactions and Amide Formation

Acylation of N-Cyclohexyl-1,2-ethanediamine leads to the formation of amides, which are valuable intermediates in organic synthesis. This reaction typically involves treating the diamine with an acylating agent such as an acyl chloride or carboxylic acid. For example, the condensation of phenylglyoxylic acid with cyclohexylamine (a related primary amine) in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) yields N-cyclohexyl-2-oxo-2-phenylacetamide. researchgate.net This demonstrates a standard method for amide bond formation that can be applied to N-Cyclohexyl-1,2-ethanediamine to produce mono- or di-acylated derivatives. The acylation of enamines, which are structurally related to the nucleophilic character of amines, is a well-established synthetic method for creating β-diketones after hydrolysis. hacettepe.edu.tr

Alkylation Strategies and Quaternary Ammonium (B1175870) Salt Synthesis

Alkylation of the nitrogen atoms in N-Cyclohexyl-1,2-ethanediamine can yield secondary, tertiary, or quaternary ammonium salts, depending on the reaction conditions and the nature of the alkylating agent. As previously discussed, direct N-alkylation of 1,2-ethanediamine with cyclohexanol is a viable route to the parent compound. researchgate.net Further alkylation can be achieved using alkyl halides. For instance, the reaction of a diamine with iodomethane (B122720) can lead to N-methylation. researchgate.net The mechanochemical N-alkylation of imides with alkyl halides in a ball mill offers a solvent-free alternative to classical solution-based methods, which could be conceptually extended to diamines. beilstein-journals.org The synthesis of quaternary ammonium salts would involve exhaustive alkylation of the diamine using an excess of a suitable alkylating agent.

Condensation Reactions for Imine and Heterocycle Formation

Condensation reactions involving N-Cyclohexyl-1,2-ethanediamine are key to forming imines (Schiff bases) and various heterocyclic structures. A common strategy for synthesizing N-alkylated diamines is the reductive amination of a ketone with a diamine. For example, the synthesis of N-Cyclopentyl-ethane-1,2-diamine is achieved by reacting cyclopentanone (B42830) with ethylenediamine in the presence of a reducing agent like sodium cyanoborohydride. chemicalbook.com This reaction proceeds through an intermediate imine which is then reduced in situ. A similar strategy can be employed using cyclohexanone to produce N-Cyclohexyl-1,2-ethanediamine. The resulting diamine derivatives can themselves be used as building blocks for more complex structures, such as in the [3+3] cyclocondensation with aromatic dicarboxaldehydes to form trianglimine macrocycles. researchgate.net

Stereoselective Synthesis of Chiral N-Cyclohexyl-1,2-ethanediamine Analogues

Chiral 1,2-diaminocyclohexane derivatives are highly valuable as ligands in asymmetric synthesis. arkat-usa.org Several strategies exist for their stereoselective preparation. One method involves the sequential opening of cyclohexene (B86901) oxide. First, reaction with a secondary amine yields a trans-amino alcohol. This alcohol is then converted to a mesylate, which facilitates an intramolecular cyclization to form an aziridinium (B1262131) ion in situ. Subsequent opening of this ion with a primary or secondary amine yields the desired trans-1,2-diamine. arkat-usa.org When a chiral amine, such as α-methylbenzylamine, is used in the final step, a mixture of diastereomers is produced, which can then be separated by column chromatography. arkat-usa.org

Another important technique is the chiral resolution of a racemic mixture of (±)-trans-1,2-diaminocyclohexane. This can be efficiently achieved using a chiral resolving agent. For example, xylaric acid has been successfully used as a substitute for the more common tartaric acid to separate the (1R,2R) and (1S,2S) enantiomers in good yield and with high optical purity. researchgate.net

| Compound Name |

|---|

| N-Cyclohexyl-1,2-ethanediamine |

| 1,2-Cyclohexanediamine |

| o-phenylenediamine |

| Ruthenium |

| Palladium |

| Aluminum oxide |

| Silicon dioxide |

| Rhenium |

| Cobalt |

| Nickel |

| Iron |

| 1,2-ethanediamine (Ethylenediamine) |

| Cyclohexanol |

| Phenylglyoxylic acid |

| Cyclohexylamine |

| N,N′-dicyclohexylcarbodiimide (DCC) |

| 4-(dimethylamino)pyridine (DMAP) |

| N-cyclohexyl-2-oxo-2-phenylacetamide |

| Iodomethane |

| N-Cyclopentyl-ethane-1,2-diamine |

| Cyclopentanone |

| Sodium cyanoborohydride |

| Cyclohexanone |

| Cyclohexene oxide |

| Mesylate |

| α-methylbenzylamine |

| (±)-trans-1,2-diaminocyclohexane |

| Xylaric acid |

| Tartaric acid |

Coordination Chemistry and Ligand Design

N-Cyclohexyl-1,2-ethanediamine as a Ligand

N-Cyclohexyl-1,2-ethanediamine, a derivative of ethylenediamine (B42938), serves as a versatile bidentate ligand in coordination chemistry. wikipedia.orgatamanchemicals.com Its coordination behavior is significantly influenced by the presence of a bulky cyclohexyl group attached to one of the nitrogen atoms. This structural feature imparts specific steric and electronic properties to the ligand, which in turn affect the geometry, stability, and reactivity of the resulting metal complexes.

N-Cyclohexyl-1,2-ethanediamine acts as a chelating ligand, binding to a metal center through the lone pairs of electrons on its two nitrogen atoms to form a stable five-membered ring. wikipedia.orgatamanchemicals.com The two nitrogen atoms are the primary donor sites. The presence of the cyclohexyl group introduces steric hindrance that can influence the coordination geometry and the accessibility of the metal center. This steric bulk can be strategically exploited in ligand design to control the coordination number and stereochemistry of the metal complex.

The electronic properties of the donor nitrogen atoms are typical for amines, making them effective Lewis bases for coordinating with a wide range of metal ions. The alkyl nature of the cyclohexyl and ethyl groups leads to a slight increase in the basicity of the nitrogen atoms compared to unsubstituted ethylenediamine, which can contribute to the formation of more stable metal complexes.

N-Cyclohexyl-1,2-ethanediamine and its analogues form stable complexes with a variety of transition metals, including but not limited to copper, cobalt, and platinum. researchgate.netmultiscreensite.com The stoichiometry and structure of these complexes are dependent on factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

For instance, in the case of platinum(II) complexes, ligands based on the trans-1,2-diaminocyclohexane backbone, a related structural motif, have been synthesized and studied for their kinetic and mechanistic behavior. researchgate.net The steric bulk of the cyclohexyl group can influence the substitution reactions at the metal center. Studies on related bis(N,N′, N′-substituted 1,2-ethanediamine) ligands have shown their utility in forming both mononuclear and dinuclear complexes with metals like zinc and aluminum. researchgate.netnih.gov

| Transition Metal | Complex Type | Coordination Geometry | Key Findings |

|---|---|---|---|

| Platinum(II) | Mononuclear | Square Planar | The nature of the chelating leaving group significantly impacts the substitution kinetics. researchgate.net |

| Copper(II) | Mononuclear | Distorted Octahedral | Forms stable complexes where the diamine acts as a bidentate ligand. researchgate.net |

| Cobalt(II)/(III) | Mononuclear | Octahedral | The chelate effect of the diamine ligand leads to high thermodynamic stability. researchgate.net |

| Zinc(II) | Mononuclear/Dinuclear | Tetrahedral | Ditopic ligands can form both mononuclear and dinuclear structures. researchgate.netnih.gov |

| Aluminum(III) | Mononuclear/Dinuclear | Tetrahedral | Used in the synthesis of reactive alkyl, amide, or hydride complexes. researchgate.netnih.gov |

The coordination chemistry of N-cyclohexyl-1,2-ethanediamine and its derivatives with lanthanide metals is an area of active research, particularly in the context of developing new materials with specific magnetic or luminescent properties. Lanthanide ions are hard acids and prefer to coordinate with hard bases like nitrogen and oxygen donor atoms.

Derivatives of trans-1,2-diaminocyclohexane have been extensively used to create chiral ligands for lanthanide complexes. unipi.it These complexes have applications in enantioselective catalysis and as chiroptical probes. For example, decadentate acyclic chelators incorporating a trans-1,2-cyclohexyldiamine unit have been explored for their ability to form stable, ten-coordinate complexes with La³⁺. nih.gov These complexes exhibit high thermodynamic stability. nih.gov

The rigid cyclohexane (B81311) backbone in these ligands can impose a specific geometry on the resulting lanthanide complex. nih.gov The coordination number in lanthanide complexes is typically high, ranging from 8 to 12, and the steric profile of the ligand plays a crucial role in determining the final structure. The solvent can also play a significant role in the complex isolated. bath.ac.uk

| Lanthanide Metal | Ligand Type | Coordination Number | Key Findings |

|---|---|---|---|

| Lanthanum(III) | Decadentate acyclic chelator with a trans-1,2-cyclohexyldiamine unit | 10 | Forms highly stable complexes with a log KLaL of 19.55(1). nih.gov |

| Europium(III) | Chiral ligands with a trans-1,2-diaminocyclohexane backbone | Variable | Complexes are studied for their luminescence and chiroptical properties. unipi.it |

| Terbium(III) | Chiral ligands with a trans-1,2-diaminocyclohexane backbone | Variable | Investigated for applications as optical probes. unipi.it |

| Ytterbium(III) | Complexes with 2,4,6-tri-α-pyridyl-1,3,5-triazine (tptz) | 9 or 10 | Coordination of solvent molecules (ethanol or water) influences the final structure. bath.ac.uk |

Stereochemical Aspects in Coordination Complexes

The stereochemistry of metal complexes containing N-cyclohexyl-1,2-ethanediamine and its analogues is a critical aspect of their chemistry, particularly when the ligand is chiral. The inherent chirality of the ligand can be transferred to the metal complex, leading to the formation of enantiomerically pure coordination compounds with specific spatial arrangements.

The parent compound, 1,2-ethanediamine, is achiral. However, the introduction of a cyclohexyl group on one of the nitrogen atoms, and particularly in analogues like trans-1,2-diaminocyclohexane, introduces chirality. unipi.it The trans-isomer of 1,2-diaminocyclohexane exists as a pair of enantiomers, (1R,2R) and (1S,2S). These chiral building blocks are widely used in the synthesis of enantiomerically pure ligands for asymmetric catalysis and chiral recognition. unipi.it

The synthesis of ditopic bis(N,N′, N′-substituted 1,2-ethanediamine) ligands allows for the creation of more complex chiral environments around the metal center. researchgate.netnih.gov The low symmetry of the metal complexes derived from these ligands makes them potential candidates for applications in asymmetric catalysis. researchgate.net

The use of enantiomerically pure ligands derived from chiral diamines like (1R,2R)-cyclohexane-1,2-diamine directs the formation of specific, non-superimposable 3D structures in the resulting metal complexes. nih.gov This principle is fundamental to the design of enantioselective catalysts and chiral sensors.

When a chiral ligand coordinates to a metal ion, it can induce a preferred helicity in the coordination sphere. For example, in the La³⁺ complex with a decadentate ligand derived from (1R,2R)-cyclohexane-1,2-diamine, only the Δ(λ) enantiomer is present in the crystal lattice. nih.gov The formation of five-membered chelate rings upon coordination of the two amine nitrogen atoms also introduces a source of helicity, described by δ or λ conformations. nih.gov This stereochemical control is crucial for applications where the precise spatial arrangement of atoms is critical for function, such as in enantioselective recognition or catalysis.

Ligand Design and Modification for Enhanced Coordination Properties

The design of ligands is a cornerstone of coordination chemistry, allowing for the precise control of the properties of metal complexes. N-Cyclohexyl-1,2-ethanediamine serves as a versatile scaffold for ligand modification, where its coordination behavior can be fine-tuned by altering its steric and electronic characteristics.

Cyclohexyl Substitution Effects on Steric and Electronic Properties

The properties of metal complexes are significantly influenced by the steric and electronic effects of their ligands. rsc.org The cyclohexyl group on the N-Cyclohexyl-1,2-ethanediamine ligand imparts distinct characteristics that dictate its coordination behavior.

Steric Effects: The cyclohexyl group is a bulky, non-planar, saturated substituent. It imposes considerable steric hindrance around the nitrogen donor atom to which it is attached. This steric bulk plays a crucial role in determining the coordination geometry and the accessibility of the metal center. acs.org The cyclohexane ring typically adopts a stable chair conformation, with the connection to the diamine backbone preferentially occupying an equatorial position to minimize steric strain. researchgate.net This orientation directs the bulk of the group away from the metal center to some extent, but its sheer size can still limit the number of ligands that can coordinate to a metal, potentially favoring lower coordination numbers. The steric hindrance can also influence the reactivity of the resulting complex by shielding the metal center from interaction with other molecules or substrates. nih.govunizar.es

Functionalization of the Ethanediamine Backbone

The ethanediamine backbone of N-Cyclohexyl-1,2-ethanediamine offers a platform for chemical modification to enhance its coordination properties. By introducing additional functional groups, the ligand's denticity (the number of donor atoms) and chelation ability can be significantly altered.

Structural Characterization of Metal Complexes

The elucidation of the structure of metal complexes is fundamental to understanding their properties and reactivity. A combination of spectroscopic methods and single-crystal X-ray diffraction provides a comprehensive picture of the coordination environment.

Spectroscopic Methods in Complex Elucidation

A suite of spectroscopic techniques is employed to confirm the formation and characterize the structure of metal complexes involving N-Cyclohexyl-1,2-ethanediamine and its derivatives. scirp.org Each method provides unique insights into the ligand's binding and the electronic environment of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its complexes in solution. Upon coordination to a metal, changes in the chemical shifts of the protons and carbons on the ligand, particularly those near the nitrogen donor atoms, provide clear evidence of complex formation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is effective for observing the vibrations of bonds within the molecule. Coordination of the amine groups to a metal center leads to shifts in the N-H stretching and bending frequencies, confirming the involvement of the nitrogen atoms in binding. scirp.org

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the complex. For transition metal complexes, it is particularly useful for observing d-d transitions, which are sensitive to the coordination geometry and the nature of the ligand field around the metal ion. nih.govscirp.org

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, which helps confirm its molecular weight and composition. nih.gov

Table 1: Spectroscopic Methods for Complex Characterization

| Spectroscopic Technique | Information Provided |

|---|---|

| NMR Spectroscopy | Confirms ligand structure, provides evidence of metal-ligand binding through chemical shift changes. |

| Infrared (IR) Spectroscopy | Shows shifts in N-H vibrational frequencies, confirming nitrogen atom coordination. |

| UV-Visible Spectroscopy | Provides information on the electronic environment and coordination geometry of the metal center. |

| Mass Spectrometry | Determines the molecular weight and composition of the metal complex. |

X-ray Crystallographic Analysis of Coordination Geometries

While spectroscopic methods provide valuable data, single-crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional atomic structure of a coordination compound. scirp.orgnih.gov This powerful analytical method provides unambiguous information on bond lengths, bond angles, and the absolute configuration of the complex in the solid state. nih.gov

For complexes of N-Cyclohexyl-1,2-ethanediamine, X-ray crystallography can precisely map the coordination geometry around the metal center (e.g., octahedral, square planar, tetrahedral). It reveals the exact conformation of the five-membered chelate ring formed by the ethanediamine backbone upon coordination. Furthermore, it confirms the expected chair conformation of the cyclohexyl ring and the specific orientation of this bulky group relative to the rest of the complex. researchgate.net This detailed structural information is crucial for understanding the steric interactions and intermolecular forces, such as hydrogen bonding, that dictate the crystal packing. researchgate.networdpress.com The insights gained from crystallographic studies are essential for rational ligand design and for establishing structure-property relationships. wordpress.com

Table 2: Key Parameters from X-ray Crystallographic Analysis

| Parameter | Significance |

|---|---|

| Coordination Geometry | Defines the arrangement of ligands around the central metal ion (e.g., octahedral, tetrahedral). |

| Bond Lengths | Provides the precise distances between the metal ion and the donor atoms of the ligand. |

| Bond Angles | Determines the angles between coordinated atoms, defining the geometry and potential distortions. |

| Chelate Ring Conformation | Shows the puckering and strain within the ring formed by the ligand and metal. |

| Cyclohexyl Group Orientation | Confirms the chair conformation and the equatorial/axial position of the substituent. |

Catalysis and Reaction Engineering

N-Cyclohexyl-1,2-ethanediamine in Homogeneous Catalysis

N-Cyclohexyl-1,2-ethanediamine, as a chiral diamine, is a crucial component in the field of homogeneous catalysis. Its structure, featuring a rigid cyclohexyl group and two nitrogen atoms for metal coordination, allows it to serve as an effective bidentate ligand. This structural framework is instrumental in creating a well-defined chiral environment around a metal center, which is essential for inducing stereoselectivity in a variety of chemical reactions.

The primary application of N-Cyclohexyl-1,2-ethanediamine and its parent scaffold, 1,2-diaminocyclohexane, is as a chiral ligand in metal-catalyzed asymmetric synthesis. By coordinating to a transition metal, it forms a chiral catalyst capable of transforming prochiral substrates into enantioenriched products with high efficiency and selectivity.

Asymmetric conjugate addition is a fundamental carbon-carbon bond-forming reaction. Copper-catalyzed systems are particularly effective for these transformations, and the stereochemical outcome is heavily reliant on the nature of the chiral ligand employed. While direct applications of N-Cyclohexyl-1,2-ethanediamine are not extensively documented, ligands derived from the closely related trans-1,2-diaminocyclohexane backbone have been successfully utilized.

These ligands form complexes with copper salts, which then catalyze the 1,4-addition of organometallic reagents, such as organozinc or Grignard reagents, to α,β-unsaturated compounds like enones. The diamine ligand creates a chiral pocket around the copper center, dictating the facial selectivity of the nucleophilic attack on the enone. For instance, bis(NHC) ligands based on a trans-1,2-cyclohexanediamine scaffold have been designed for copper-catalyzed asymmetric conjugate additions of diethylzinc (B1219324) to cyclohexenone. The mechanism is believed to involve the formation of a π-complex between the copper catalyst and the enone, followed by the stereoselective transfer of the alkyl group from the organometallic reagent.

Table 1: Asymmetric Conjugate Addition of Diethylzinc to 2-Cyclohexen-1-one using a Related Catalyst System Data derived from studies on related trans-1,2-cyclohexanediamine-based ligands.

| Catalyst System | Substrate | Reagent | Yield (%) | Enantiomeric Excess (ee %) |

| Cu(hfacac)(btmsa) / (rac;S,S)-L1* | 2-Cyclohexen-1-one | Et₂Zn | High | Moderate to High |

Note: (rac;S,S)-L1 is a (±)-trans-1,2-cyclohexanediamine-based bis(NHC) ligand precursor.

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds. Ruthenium and Iridium complexes are prominent catalysts for the hydrogenation of ketones, imines, and olefins. Chiral diamines, often used in conjunction with chiral diphosphines, are key to achieving high enantioselectivity.

Complexes of the type trans-[RuCl₂(diphosphine)(diamine)] have proven to be highly active and enantioselective catalysts for the hydrogenation of a broad range of aryl ketones. The diamine component, such as derivatives of 1,2-diaminocyclohexane, plays a critical role in the catalytic cycle. It participates in the formation of the active Ru-hydride species and influences the transition state geometry of the hydrogen transfer step. In iridium-catalyzed hydrogenations, amine additives can significantly enhance both the reaction rate and enantioselectivity by forming more active hydride-amide catalysts. The chiral environment enforced by the diamine ligand ensures that hydrogen is delivered to one face of the substrate preferentially.

Table 2: Representative Asymmetric Hydrogenation of Ketones with Ru-Diamine/Diphosphine Catalysts Data from studies on catalysts containing the 1,2-bis((diphenylphosphino)methyl)cyclohexane scaffold.

| Catalyst | Substrate | H₂ Pressure (atm) | Solvent | Conversion (%) | Enantiomeric Excess (ee %) |

| trans-[RuCl₂{(S,S)-dpp-cy}(S,S)-dpen)] | Acetophenone | 10 | i-PrOH | >99 | 98 (R) |

| trans-[RuCl₂{(S,S)-dpp-cy}(S,S)-dpen)] | 2-Acetylfuran | 10 | i-PrOH | >99 | 97 (R) |

Note: dpp-cy represents 1,2-bis((diphenylphosphino)methyl)cyclohexane; dpen represents 1,2-diphenylethylenediamine.

The enantioselective epoxidation of olefins is a critical transformation for producing chiral building blocks. Vanadium complexes have been recognized as effective catalysts for the epoxidation of allylic alcohols and other olefins, typically using hydroperoxides as the oxidant. The catalytic cycle is thought to involve the formation of a vanadium-peroxo species, which then acts as the oxygen transfer agent.

While ligands such as acetylacetonate (B107027) are common in vanadium-catalyzed epoxidations, the use of chiral diamine ligands like N-Cyclohexyl-1,2-ethanediamine could potentially induce enantioselectivity. By coordinating to the vanadium center, the chiral diamine would create a stereochemically defined environment, influencing the orientation of the olefin as it approaches the peroxo group. This would result in the preferential formation of one epoxide enantiomer over the other. However, specific research detailing the use of N-Cyclohexyl-1,2-ethanediamine in this context is not extensively reported.

In addition to its role as a ligand for transition metals, N-Cyclohexyl-1,2-ethanediamine and related structures can function in cooperative catalytic systems involving Brønsted acids. In such systems, the diamine does not act as the primary catalyst but as a co-catalyst or a chiral Brønsted base.

This cooperative approach often involves the simultaneous activation of both the nucleophile and the electrophile. For example, in a Michael addition, a chiral Brønsted acid (like a phosphoric acid) could activate the electrophilic enone, while the chiral diamine acts as a Brønsted base to deprotonate the nucleophile, generating a chiral ion pair. This dual activation within a chiral environment guides the stereochemical outcome of the reaction. Research has shown that cooperative catalysis involving an amine, a chiral Brønsted acid, and a metal can lead to highly enantioselective cascade reactions. The basicity of the amine and its ability to form hydrogen bonds are crucial for its function in these catalytic systems.

The role of a bidentate ligand like N-Cyclohexyl-1,2-ethanediamine within a catalytic cycle is multifaceted and central to the catalyst's performance. Its primary functions include increasing catalyst stability, modulating the electronic properties of the metal center, and, most importantly, controlling the stereoselectivity of the reaction.

In a typical catalytic cycle for asymmetric hydrogenation or conjugate addition, the following steps illustrate the ligand's role:

Ligand Binding and Catalyst Activation: The diamine binds to the metal precursor to form a stable, chiral active catalyst. This coordination creates a rigid C₂-symmetric or asymmetric environment.

Substrate Coordination: The substrate coordinates to the chiral metal-ligand complex. The steric bulk of the ligand's cyclohexyl group influences how the substrate can bind, allowing only specific orientations that minimize steric hindrance. This step is often where the stereochemical information is first transferred.

Key Transformation Step: During the migratory insertion or reductive elimination step (e.g., hydride transfer in hydrogenation or C-C bond formation in conjugate addition), the ligand's chiral scaffold directs the reaction to one of the two enantiotopic faces of the substrate. This is the selectivity-determining step.

Product Release and Catalyst Regeneration: After the product is formed, it dissociates from the metal center, and the catalyst is regenerated to begin a new cycle. The stability imparted by the bidentate chelation of the diamine ligand is crucial for maintaining the catalyst's integrity and achieving high turnover numbers.

The rigidity and steric profile of the N-cyclohexyl group are critical, as they create a well-defined chiral pocket that is essential for effective enantioselective recognition and transformation of the substrate.

Metal-Catalyzed Asymmetric Synthesis

Catalytic Applications in Organic Transformations

N-Cyclohexyl-1,2-ethanediamine and its derivatives have emerged as significant scaffolds in the field of catalysis, particularly in asymmetric synthesis. Their rigid cyclohexane (B81311) backbone and versatile diamine functionality allow for the creation of well-defined chiral environments, making them effective as both organocatalysts and as ligands for metal-based catalysts. These catalysts are instrumental in facilitating a variety of stereoselective organic transformations.

The structural framework of N-cyclohexyl-1,2-ethanediamine serves as a valuable building block, or intermediate, in the construction of more complex chiral molecules and catalysts. Chiral cyclohexane diamine derivatives are recognized as crucial intermediates in the broader fields of synthetic chemistry and catalysis. myuchem.com Their incorporation into larger molecular structures is a key strategy for transferring chirality and imparting specific catalytic activities.

For instance, the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold is used to synthesize bifunctional, noncovalent organocatalysts. A four-step synthesis process can start with the commercially available (1R,2R)-cyclohexane-1,2-diamine. mdpi.com This process involves nucleophilic aromatic substitution, selective alkylation of the primary amino group, reduction of an aromatic nitro group, and final derivatization to create various organocatalysts. mdpi.com These resulting complex molecules, which contain the original diamine core, are then utilized to catalyze reactions such as the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com

Furthermore, N-cyclohexyl-1,2-ethanediamine derivatives are integral to the synthesis of sophisticated ligands for metal complexes. New N,N'-methylene modified cyclohexyl ethylenediamine-N,N'-diacetate (edda)-type ligands have been synthesized and subsequently used to create Platinum(IV) complexes. nih.gov These complexes, which incorporate the diamine derivative as a core component of the ligand structure, have demonstrated significant potential as antitumor agents, highlighting the role of the diamine intermediate in the development of metallodrugs. nih.gov The synthesis of these complex molecules relies on the foundational structure provided by the N-cyclohexyl-1,2-ethanediamine derivative.

Ligands derived from N-cyclohexyl-1,2-ethanediamine are pivotal in achieving high selectivity in a range of organic reactions. By coordinating with a metal center, these chiral ligands create a specific three-dimensional environment that directs the approach of substrates, thereby controlling the stereochemical outcome of the reaction.

One notable application is in the asymmetric synthesis of highly functionalized cyclohexanes. A highly stereoselective one-pot procedure can produce fully substituted cyclohexanes with five contiguous stereogenic centers. nih.gov This process utilizes a chiral amino-squaramide catalyst derived from quinine (B1679958) to promote an enantioselective Michael addition, followed by further reactions catalyzed by an achiral base. nih.gov While not directly using N-cyclohexyl-1,2-ethanediamine, this example underscores the power of chiral diamine motifs in complex asymmetric transformations.

Derivatives such as N,N′-dialkylated (1R,2R)-cyclohexane-1,2-diamines have been synthesized and employed as chiral ligands for Meerwein–Ponndorf–Verley reductions and Henry reactions. sci-hub.se These ligands guide the enantioselectivity of the reactions, leading to the formation of chiral alcohols and nitroaldol products. sci-hub.se Similarly, bifunctional organocatalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold have been tested in the Michael addition of acetylacetone to trans-β-nitrostyrene. mdpi.com While conversions were incomplete, these catalysts demonstrated the ability to induce enantioselectivity, achieving up to 41% enantiomeric excess (ee) for the (S)-enantiomer. mdpi.com

The data below summarizes the performance of various catalysts derived from the cyclohexane-1,2-diamine scaffold in a selective transformation.

| Catalyst Type | Reaction | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| 1,2-Benzenediamine-derived organocatalyst based on (1R,2R)-cyclohexane-1,2-diamine | 1,4-addition of acetylacetone to trans-β-nitrostyrene | Up to 93 | Up to 41 (S) | mdpi.com |

Supramolecular Chemistry and Advanced Materials

Host-Guest Interactions Involving N-Cyclohexyl-1,2-ethanediamine Derivatives

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule. Derivatives of N-Cyclohexyl-1,2-ethanediamine have been effectively utilized as host molecules, demonstrating remarkable selectivity and recognition capabilities.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The ability of a host molecule to selectively bind to a specific guest is fundamental to many biological processes and has been exploited in the design of synthetic receptors. Derivatives of N-Cyclohexyl-1,2-ethanediamine have shown significant potential in this area.

A notable example is the use of N,N′-bis(9-cyclohexyl-9-xanthenyl)ethylenediamine as a host compound for the selective inclusion of pyridine (B92270) and its methylpyridine isomers. chemrxiv.orgresearchgate.net In competitive crystallization experiments, this host molecule has demonstrated a clear preference for certain isomers, highlighting its molecular recognition capabilities. The selectivity of N,N′-bis(9-cyclohexyl-9-xanthenyl)ethylenediamine for pyridine and its isomers is detailed in the table below.

Table 1: Competitive Inclusion of Pyridine and Methylpyridine Isomers by N,N′-bis(9-cyclohexyl-9-xanthenyl)ethylenediamine

| Guest Mixture (1:1 molar ratio) | Guest in Crystalline Host (%) |

|---|---|

| Pyridine / 2-Methylpyridine | Pyridine: 100 |

| Pyridine / 3-Methylpyridine | Pyridine: 85, 3-Methylpyridine: 15 |

| Pyridine / 4-Methylpyridine | Pyridine: 88, 4-Methylpyridine: 12 |

The data indicates a strong preference for the inclusion of pyridine over its methylated counterparts, and a moderate selectivity between the different methylpyridine isomers. This selectivity is attributed to a combination of steric effects and the formation of specific hydrogen bonds between the host and guest molecules.

Hydrogen bonds are highly directional, non-covalent interactions that play a crucial role in the formation of stable and well-defined supramolecular architectures. The ethylenediamine (B42938) moiety of N-Cyclohexyl-1,2-ethanediamine provides both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms), making it an excellent component for the construction of intricate hydrogen-bonded networks. nih.gov

In the solid state, derivatives of N-Cyclohexyl-1,2-ethanediamine can form extensive one-, two-, or three-dimensional networks through intermolecular hydrogen bonds. For instance, in the crystal structure of N,N′-Bis(2-hydroxycyclohexyl)-N,N′-bis(2-hydroxyethyl)ethane-1,2-diaminium dichloride, the molecules are organized into chains through N-H···Cl and O-H···Cl hydrogen bonds, which then form undulating layers. nih.gov These well-defined arrangements are critical for the stability and properties of the resulting supramolecular assembly. The nature and pattern of these hydrogen bonds can be influenced by the presence of guest molecules, leading to the formation of different inclusion compounds with distinct network structures.

In supramolecular chemistry, a template is a molecule or ion that directs the synthesis of a larger, more complex structure by organizing the reactive components into a specific orientation. While direct examples of N-Cyclohexyl-1,2-ethanediamine acting as a template are not extensively documented, its structural features suggest its potential for such applications. The defined geometry and hydrogen bonding capabilities of its derivatives could be harnessed to pre-organize reactants for a specific chemical transformation.

An analogous example of a small molecule template can be seen in a mechanochemical cascade reaction where a diacid, generated in situ, acts as a hydrogen-bond-donor template. nih.gov This template assembles an alkene through hydrogen bonds, pre-organizing it for a [2+2] photodimerization in the solid state. nih.gov Similarly, N-Cyclohexyl-1,2-ethanediamine derivatives, with their ability to form specific non-covalent interactions, could potentially template the formation of macrocycles or other complex architectures by holding the building blocks in a favorable arrangement for reaction.

Application in Self-Assembly Processes

Self-assembly is a process in which components, either molecules or parts of macromolecules, spontaneously organize into ordered structures. This bottom-up approach is fundamental to the creation of complex and functional supramolecular systems. N-Cyclohexyl-1,2-ethanediamine and its derivatives are valuable building blocks in this context due to their ability to participate in directional and reversible non-covalent interactions.

The ability of N-Cyclohexyl-1,2-ethanediamine to act as a flexible yet structurally defined linker makes it a suitable component for the synthesis of macrocycles and other ordered supramolecular structures. In the formation of dynamic covalent organic macrocycles, diamine components are crucial for the multi-step condensation reactions that lead to the final architecture. nih.govrsc.orgnih.gov The cyclohexyl groups can provide steric hindrance that influences the final geometry of the assembly, while the ethylenediamine core offers the necessary reactive sites for the formation of reversible covalent bonds, such as imines. nih.govrsc.orgnih.gov

The self-assembly process often involves a series of intermediate structures that undergo component selection and self-correction to yield the most thermodynamically stable product. nih.govrsc.orgnih.gov The resulting ordered structures, such as columns and channels, have potential applications in areas like supramolecular delivery systems and porous materials. nih.gov

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and environmentally friendly tool for the synthesis of supramolecular structures. nih.govsemanticscholar.orgresearchgate.net This solvent-free or low-solvent approach can lead to the formation of novel materials and co-crystals that are not accessible through traditional solution-based methods.

The principles of mechanochemistry can be applied to systems involving N-Cyclohexyl-1,2-ethanediamine derivatives to facilitate the formation of co-crystals, macrocycles, and other supramolecular assemblies. For example, the grinding or milling of a mixture of a diamine derivative and a complementary hydrogen-bonding partner could lead to the formation of a co-crystal with a specific hydrogen-bonded network. nih.govsemanticscholar.orgresearchgate.net This technique has been successfully used in the synthesis of various supramolecular architectures, including rotaxanes and catenanes, where the mechanical action helps to overcome kinetic barriers and promote the formation of the desired interlocked structures. nih.govsemanticscholar.orgresearchgate.net The efficiency and green credentials of mechanochemistry make it an attractive method for the future development of advanced materials based on N-Cyclohexyl-1,2-ethanediamine.

Integration in Materials Science Applications

Polymer Chemistry: Monomers, Cross-linking Agents, and Chain Extenders

In the realm of polymer chemistry, N-Cyclohexyl-1,2-ethanediamine serves as a valuable building block for creating polymers with tailored properties. Its bifunctional nature, possessing both a primary and a secondary amine, allows it to participate in a variety of polymerization and cross-linking reactions.

Monomers for Polyamide Synthesis

N-Cyclohexyl-1,2-ethanediamine can be employed as a monomer in the synthesis of polyamides. The presence of the cyclohexyl group introduces rigidity and hydrophobicity into the polymer backbone, which can enhance the thermal stability and mechanical properties of the resulting polyamide. The synthesis of polyamides from cycloaliphatic diamines is a subject of ongoing research to develop materials with improved performance characteristics. acs.org For instance, novel polyamides with high thermal resistance and good solubility have been synthesized using palladium-catalyzed hydroaminocarbonylative polymerization of dienes and diamines. acs.org While specific studies focusing exclusively on N-Cyclohexyl-1,2-ethanediamine are not extensively documented in publicly available literature, the principles of polyamide synthesis suggest its viability in creating unique polymer structures. The general reaction involves the condensation of the diamine with a dicarboxylic acid or its derivative, such as a diacid chloride, to form amide linkages.

Cross-linking Agents for Epoxy Resins

Chain Extenders in Polyurethane Chemistry

In the synthesis of polyurethanes, low-molecular-weight diols or diamines are often used as chain extenders to build up the hard segment of the polymer. iaea.org N-Cyclohexyl-1,2-ethanediamine can function as such a chain extender, reacting with isocyanate groups to form urea (B33335) linkages. The structure of the chain extender significantly influences the morphology and properties of the resulting polyurethane. iaea.org The bulky cyclohexyl group can disrupt the packing of the hard segments, affecting the degree of phase separation between the hard and soft segments of the polyurethane. This, in turn, can modify the material's mechanical properties, such as tensile strength, tear strength, and hardness. idosi.org Studies on polyurethanes with chain extenders containing aliphatic side chains have shown that the nature of the substituent can impact phase separation and gas permeability. utwente.nl

Table 1: Potential Roles of N-Cyclohexyl-1,2-ethanediamine in Polymer Chemistry

| Role | Polymer System | Expected Impact of Cyclohexyl Group |

|---|---|---|

| Monomer | Polyamides | Increased rigidity, thermal stability, and hydrophobicity. |

| Cross-linking Agent | Epoxy Resins | Influence on curing kinetics, glass transition temperature, and mechanical properties. |

| Chain Extender | Polyurethanes | Disruption of hard segment packing, affecting phase separation and mechanical properties. |

Nanotechnology: Surfactant Applications in Nanoparticle Formulations

In the field of nanotechnology, the surface modification of nanoparticles is crucial for their stabilization, dispersion, and functionalization. While there is no extensive body of literature specifically detailing the use of N-Cyclohexyl-1,2-ethanediamine as a surfactant in nanoparticle formulations, its amphiphilic nature suggests its potential in this area. The cyclohexyl group provides a hydrophobic character, while the amine groups offer a hydrophilic component, which could allow it to act as a capping or stabilizing agent during nanoparticle synthesis.

The role of ligands is of utmost importance for the colloidal stability and function of nanoparticles. acs.org Ligands can be present during the nucleation and growth of nanoparticles or added post-synthesis to modify their surface properties. acs.org Amphiphilic molecules are known to self-assemble into structures like micelles and vesicles, which can be used as templates or carriers in nanoparticle systems. nih.gov The synthesis of amphiphilic nanoparticles with tailored ligand shells is an active area of research. nih.gov Given its structure, N-Cyclohexyl-1,2-ethanediamine could potentially be used to create a stabilizing layer on the surface of metallic or metal oxide nanoparticles, preventing their agglomeration and controlling their growth. The amine groups could coordinate to the nanoparticle surface, while the cyclohexyl groups would extend into the solvent, providing steric stabilization. nih.gov

Table 2: Hypothetical Surfactant Properties of N-Cyclohexyl-1,2-ethanediamine in Nanotechnology

| Property | Description | Potential Application |

|---|---|---|

| Amphiphilicity | Possesses both hydrophobic (cyclohexyl) and hydrophilic (amine) moieties. | Stabilization of nanoparticles in colloidal suspensions. |

| Coordinating Groups | Amine groups can bind to metal nanoparticle surfaces. | Capping agent to control nanoparticle size and shape during synthesis. |

| Steric Hindrance | The bulky cyclohexyl group can prevent nanoparticle aggregation. | Enhancing the long-term stability of nanoparticle dispersions. |

Development of Functional Materials

The unique chemical structure of N-Cyclohexyl-1,2-ethanediamine makes it a candidate for the development of various functional materials, particularly as a ligand in coordination chemistry and catalysis. The nitrogen atoms of the diamine can chelate to metal ions, forming stable metal complexes. These complexes can exhibit catalytic activity in a range of chemical transformations.

The use of diamine ligands in catalysis is well-established, and the nature of the substituents on the diamine backbone can significantly influence the catalytic performance of the metal complex. mdpi.com For example, palladium(II) complexes with salan-type ligands, which are derived from diamines, have been shown to be highly active catalysts for cross-coupling reactions. mdpi.com The steric and electronic properties of the N-cyclohexyl group in N-Cyclohexyl-1,2-ethanediamine could modulate the reactivity and selectivity of a metal catalyst. While specific catalytic applications of N-Cyclohexyl-1,2-ethanediamine complexes are not widely reported, the broader field of multimetallic catalysis often employs complexes with bridging diamine-like ligands to achieve cooperative effects. researchgate.net

Furthermore, amine-functional polymers have a wide range of applications in areas such as surface modification, drug delivery, and coatings. polysciences.com Polymers incorporating N-Cyclohexyl-1,2-ethanediamine could be designed to have specific functionalities. For instance, the remaining secondary amine after polymerization could be further functionalized to introduce other chemical groups. Dextran-based functional polymers are an example of how polysaccharides can be chemically modified to create materials with new properties for various applications, including the creation of nanoparticles and hydrogels. researchgate.net

Table 3: Potential Applications of N-Cyclohexyl-1,2-ethanediamine in Functional Materials

| Application Area | Role of N-Cyclohexyl-1,2-ethanediamine | Potential Functionality |

|---|---|---|

| Homogeneous Catalysis | Ligand for transition metal complexes. | Modulation of catalyst activity and selectivity in organic synthesis. |

| Functional Polymers | Monomer or functionalizing agent. | Introduction of reactive sites for post-polymerization modification; tailoring of polymer properties. |

| Coordination Polymers | Bridging ligand. | Formation of extended network structures with potential for gas sorption or sensing applications. |

Theoretical and Computational Studies

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to study chemical phenomena. These methods are crucial for understanding the fundamental characteristics of N-Cyclohexyl-1,2-ethanediamine, from its electron distribution to its reactivity.

Electronic structure calculations are used to determine the arrangement of electrons in a molecule, which governs its chemical properties. arxiv.orgtue.nl Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic properties of molecules. researchgate.netnih.gov For a molecule like N-Cyclohexyl-1,2-ethanediamine, these calculations can elucidate key quantum chemical descriptors.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. The distribution of electron density and the molecular electrostatic potential map can also be calculated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction. nih.gov

| Parameter | Description | Typical Application |

|---|---|---|

| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| $\Delta E_{gap}$ (HOMO-LUMO) | Energy Gap | Correlates with chemical reactivity and stability |

| Dipole Moment ($\mu$) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms | Identifies reactive sites for nucleophilic/electrophilic attack |

The three-dimensional structure of N-Cyclohexyl-1,2-ethanediamine is not static; it exists as an ensemble of different spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. nih.govresearchgate.net For N-Cyclohexyl-1,2-ethanediamine, this involves analyzing the conformations of the cyclohexane (B81311) ring and the flexible ethylenediamine (B42938) chain.

The cyclohexane ring predominantly adopts a stable "chair" conformation. sapub.org Substituents on the ring can be in either an axial or equatorial position. Generally, a conformation with a bulky substituent like the aminoethylamino group in the equatorial position is energetically favored to minimize steric hindrance.

The ethylenediamine chain also has conformational flexibility. Studies on similar molecules like ethylenediamine have shown that it can exist in trans and gauche conformations. nih.gov The relative stability of these conformers is influenced by intramolecular hydrogen bonding between the two amine groups.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular vibrations, and interactions with other molecules, such as solvents. rsc.orgmdpi.com An MD simulation of N-Cyclohexyl-1,2-ethanediamine would provide a detailed picture of its structural flexibility and how it explores its conformational space at a given temperature. nih.gov

Computational chemistry is a vital tool for elucidating the detailed step-by-step pathways of chemical reactions. rsc.orgresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a reaction can be mapped out. nih.gov This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility.

For N-Cyclohexyl-1,2-ethanediamine, computational methods could be used to study various reactions. For instance, in condensation reactions with dicarbonyl compounds, which are common for diamines, calculations can help determine whether the reaction proceeds through a stepwise or concerted mechanism. jlu.edu.cn Theoretical studies on the reactions of similar diamines, such as ortho-phenylenediamine, have successfully used DFT to map out complex reaction pathways and identify the most favorable products. researchgate.net Computational analysis can also clarify the role of catalysts and solvents by modeling their interactions with the reacting species. acs.org

Thermodynamics and Energetics of N-Cyclohexyl-1,2-ethanediamine and Its Derivatives

The thermodynamic properties of a compound, such as its enthalpy of formation and vaporization, are fundamental to understanding its stability and phase behavior. Computational methods provide reliable estimates of these properties, which can be difficult or costly to measure experimentally.

The standard molar enthalpy of formation () is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. High-level quantum chemical methods, such as the Gaussian-3 (G3) composite method and its variants like G3B3, can predict gas-phase enthalpies of formation with high accuracy. researchgate.net For instance, a combined experimental and computational study on N-methyl-substituted ethane-1,2-diamines demonstrated that the G3(MP2) level of theory yields gas-phase enthalpies of formation that are in good agreement with experimental values. researchgate.net

The enthalpy of vaporization () is the heat required to transform a substance from a liquid to a gas. libretexts.org It is a measure of the strength of intermolecular forces in the liquid phase. While it can be measured experimentally, computational approaches and empirical correlations are also widely used. umsl.eduscispace.comnih.gov Accurate prediction of liquid-phase enthalpies of formation often requires combining the calculated gas-phase enthalpy of formation with an experimental or accurately estimated enthalpy of vaporization. researchgate.net

| Compound | Method | Gas-Phase $\Delta f H^\circ{298}$ (kJ mol⁻¹) | Experimental $\Delta H_{vap}$ (kJ mol⁻¹) |

|---|---|---|---|

| Ethane-1,2-diamine | G3(MP2) | -18.0 | 43.1 ± 0.1 |

| N,N,N',N'-Tetramethylethane-1,2-diamine (TMEDA) | G3(MP2) | -24.7 | 41.5 ± 0.2 |

Lipophilicity is a critical physicochemical property that describes a compound's affinity for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is commonly quantified by the logarithm of the partition coefficient between n-octanol and water, known as logP. nih.gov Lipophilicity significantly influences a molecule's pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME). mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or a specific property like lipophilicity. nih.govresearchgate.net These models use computed molecular descriptors to predict the property of interest. Descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and thermodynamic properties. nih.gov

Various computational methods exist to predict logP values. researchgate.net These range from atom-based and fragment-based methods, which sum the contributions of individual atoms or molecular fragments, to more sophisticated approaches based on molecular mechanics or quantum mechanics. nih.gov For example, online tools like ALOGPS use associative neural networks based on structural descriptors to provide interactive predictions of logP and water solubility. researchgate.net Such models can be used to estimate the lipophilicity of N-Cyclohexyl-1,2-ethanediamine and its derivatives, providing crucial information for applications in medicinal chemistry and material science. dntb.gov.ua

Structure-Activity Relationship (SAR) Computational Modeling

Computational modeling serves as a pivotal tool in the rational design of novel N-Cyclohexyl-1,2-ethanediamine derivatives by forecasting their physicochemical and biological properties. A significant application of this is seen in the development of a quantitative structure-activity relationship (QSAR) model for a series of ester derivatives of (S, S)-1,2-ethanediamine-N, N'-di-2-(3-cyclohexyl) propanoic acid, a class of compounds that shares a structural backbone with N-Cyclohexyl-1,2-ethanediamine. nih.gov

The primary objective of this particular QSAR model was to predict the lipophilicity of these derivatives, a key determinant of their pharmacokinetic and pharmacodynamic behavior. nih.gov The model was constructed by correlating experimentally determined lipophilicity data, obtained through the shake-flask method and ultra-high-performance liquid chromatographic tandem mass spectrometry (UHPLC-MS), with various chromatographic parameters. nih.gov The robustness of the resulting mathematical model was confirmed by a high predictive power, evidenced by a cross-validation leave-one-out (LOO) Q² value of 0.89. nih.gov

This predictive model is valuable for estimating the lipophilicity of newly designed derivatives and potential in vivo metabolites based on their chromatographic behavior. nih.gov A crucial outcome of this research was the established correlation between the predicted lipophilicity and the experimentally observed in vitro antiproliferative activity of these compounds. nih.gov This highlights the utility of such computational models in streamlining the discovery of derivatives with desired therapeutic properties.

| Compound Class | Property Modeled | Key Finding |

|---|---|---|

| Ester derivatives of (S, S)-1,2-ethanediamine-N, N'-di-2-(3-cyclohexyl) propanoic acid | Lipophilicity (logD) | A predictive model based on chromatographic data was developed (Q² = 0.89), and lipophilicity was found to correlate with in vitro antiproliferative activity. nih.gov |

Elucidating the molecular interactions between derivatives of N-Cyclohexyl-1,2-ethanediamine and their biological targets is essential for understanding their mechanisms of action. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in this in vitro exploration. Although specific studies focusing solely on N-Cyclohexyl-1,2-ethanediamine are limited in the available literature, the established principles of these methods can be applied to postulate its interaction mechanisms.

Molecular docking is a computational method that predicts the binding orientation of a ligand to its macromolecular target. mdpi.com This technique can be used to identify potential binding pockets on a protein for N-Cyclohexyl-1,2-ethanediamine derivatives and to estimate their binding affinities. The process involves generating various conformations of the ligand within the target's active site and ranking them using a scoring function that approximates the binding free energy. mdpi.com

Following molecular docking, molecular dynamics simulations can offer a more detailed and dynamic representation of the ligand-receptor complex. By simulating the atomic and molecular movements over time, MD can assess the stability of the predicted binding pose and characterize the intermolecular forces at play. nih.gov For N-Cyclohexyl-1,2-ethanediamine derivatives, the cyclohexyl moiety would likely engage in hydrophobic interactions, while the diamine functionality could form hydrogen bonds with the protein's active site residues. nih.gov These computational approaches provide valuable insights into the structure-activity relationships of these compounds, thereby guiding the design of more potent and selective molecules.

Spectroscopic Property Simulations and Analysis (e.g., Vibrational Optical Activity)

The stereochemistry of N-Cyclohexyl-1,2-ethanediamine and its derivatives is a critical factor in their biological function. Vibrational Optical Activity (VOA) spectroscopy, encompassing Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), is a powerful technique for determining the three-dimensional structure of chiral molecules in solution. The synergy between experimental VOA data and quantum chemical calculations provides an unambiguous method for assigning the absolute configuration and analyzing the conformational landscape of these molecules.

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. The resulting spectrum is exquisitely sensitive to the molecule's stereochemistry. The interpretation of these often-complex spectra necessitates theoretical simulations. Density Functional Theory (DFT) is the predominant method for calculating theoretical VCD spectra. This computational process generally involves:

Conformational Analysis: Identification of all energetically accessible conformers of the molecule.

Frequency Calculations: Optimization of the geometry and calculation of the vibrational frequencies and VCD intensities for each conformer.

Spectral Averaging: Generation of a final theoretical spectrum by taking a Boltzmann-weighted average of the spectra of the individual conformers.

By comparing the simulated spectrum with the experimental one, the absolute configuration of the molecule can be definitively assigned. While specific VCD studies on N-Cyclohexyl-1,2-ethanediamine have not been detailed in the reviewed literature, this methodology is well-established for analogous molecules, such as transition-metal diamine complexes. In such systems, theoretical calculations have been indispensable for interpreting the VCD spectra, which can be complicated by factors like vibronic coupling, particularly in complexes with low-lying electronic states.

The simulation of spectroscopic properties like VCD offers a non-invasive and highly sensitive approach for the detailed structural elucidation of chiral compounds such as N-Cyclohexyl-1,2-ethanediamine and its derivatives, which is fundamental to a comprehensive understanding of their structure-activity relationships.

Advanced Analytical Methodologies for N Cyclohexyl 1,2 Ethanediamine Research

Chromatographic Techniques

Chromatography is essential for the separation, identification, and quantification of N-Cyclohexyl-1,2-ethanediamine in various matrices. The choice of technique depends on the analyte's properties and the research objectives.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS is a powerful technique that combines the high separation efficiency of UHPLC with the sensitive and selective detection capabilities of mass spectrometry. It is particularly well-suited for analyzing non-volatile and thermally labile compounds like N-Cyclohexyl-1,2-ethanediamine and its derivatives.

A highly sensitive UHPLC-MS/MS method has been developed and validated for the quantification of related compounds, specifically (S,S)-O,O-diethyl-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate dihydrochlorides (DE-EDCP) and its metabolite in mouse serum. lih.lu This methodology demonstrates the applicability of UHPLC-MS for compounds possessing the N-Cyclohexyl-1,2-ethanediamine core structure. The method employed protein precipitation for sample preparation, followed by rapid chromatographic separation. lih.luakjournals.com Detection using selected reaction monitoring (SRM) mode provides high sensitivity and specificity. lih.luakjournals.com The lower limit of quantitation (LOQ) achieved for the parent compound was 1.3 ng/mL, showcasing the method's excellent sensitivity. lih.lu Such an approach is readily adaptable for the direct analysis of N-Cyclohexyl-1,2-ethanediamine.

Table 1: Exemplary UHPLC-MS/MS Parameters for Analysis of N-Cyclohexyl-1,2-ethanediamine Derivatives

| Parameter | Condition |

|---|---|

| Column | Typically a reversed-phase C18 column |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with formic acid) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Run Time | < 10 minutes |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Sample Preparation | Protein precipitation with acetonitrile |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. While direct analysis of primary amines like N-Cyclohexyl-1,2-ethanediamine by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column, derivatization can overcome these issues. bre.com The polar amine groups have a strong affinity for silaceous column supports, which can hinder separation. bre.com

Derivatization converts the amine into a less polar, more volatile derivative, improving chromatographic performance and detection. Common derivatization strategies for amines include acylation or silylation. Following derivatization, the compound can be effectively separated on a non-polar or mid-polar capillary column and identified based on its retention time and mass spectrum. dphen1.com The mass spectrometer provides definitive structural information through characteristic fragmentation patterns generated by electron ionization (EI). gcms.cz

Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed Phase Liquid Chromatography (RPLC)

HILIC and RPLC represent two complementary modes of liquid chromatography that separate compounds based on their polarity.

Reversed Phase Liquid Chromatography (RPLC) is the most widely used HPLC mode, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase. nih.gov For a compound like N-Cyclohexyl-1,2-ethanediamine, retention would be influenced by the hydrophobic cyclohexyl group. However, the polar diamine moiety can result in poor retention, especially in highly aqueous mobile phases. To enhance retention and improve peak shape, ion-pairing reagents can be added to the mobile phase, or the pH can be adjusted to ensure the analyte is in its ionized form, increasing interaction with the stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative approach ideal for separating highly polar compounds that are poorly retained in RPLC. bepls.com HILIC utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile, and a small amount of aqueous buffer. chromatographytoday.com A water-rich layer forms on the surface of the stationary phase, and polar analytes like N-Cyclohexyl-1,2-ethanediamine can partition into this layer, leading to retention. researchgate.net The separation mechanism is a combination of partitioning, ion-exchange, and hydrogen bonding. bepls.com HILIC is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization. chromatographyonline.com

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of N-Cyclohexyl-1,2-ethanediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy